molecular formula C7H10ClNS B015132 4-Pyridineethanethiol Hydrochloride CAS No. 6298-11-9

4-Pyridineethanethiol Hydrochloride

Cat. No.: B015132
CAS No.: 6298-11-9
M. Wt: 175.68 g/mol
InChI Key: AXSMNPPSEOLAGB-UHFFFAOYSA-N
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Description

4-Pyridineethanethiol Hydrochloride is a chemical compound with the molecular formula C7H10ClNS. It is known for its utility in organic synthesis and is often used as a reagent in various chemical reactions. The compound appears as a white to yellow crystalline solid and is soluble in water .

Scientific Research Applications

4-Pyridineethanethiol Hydrochloride has a wide range of applications in scientific research:

Safety and Hazards

The safety data sheet for 4-Pyridineethanethiol Hydrochloride suggests that if inhaled, the person should be moved to fresh air and kept comfortable for breathing . If it comes into contact with the eyes, they should be rinsed cautiously .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Pyridineethanethiol Hydrochloride can be synthesized through the reaction of 4-vinylpyridine with thiourea followed by hydrolysis. The reaction typically involves the following steps:

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Pyridineethanethiol Hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-Pyridineethanethiol Hydrochloride involves its interaction with various molecular targets. The thiol group can form covalent bonds with metal ions and other electrophiles, making it useful in coordination chemistry and catalysis. The pyridine ring can participate in π-π interactions and hydrogen bonding, contributing to its reactivity and binding properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Pyridineethanethiol Hydrochloride is unique due to its specific combination of a pyridine ring and a thiol group, which imparts distinct chemical reactivity and binding properties. This makes it particularly useful in the formation of self-assembled monolayers and in coordination chemistry .

Properties

IUPAC Name

2-pyridin-4-ylethanethiol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NS.ClH/c9-6-3-7-1-4-8-5-2-7;/h1-2,4-5,9H,3,6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXSMNPPSEOLAGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1CCS.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20466083
Record name 4-Pyridineethanethiol Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20466083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6298-11-9
Record name 4-(2-Mercaptoethyl)pyridine hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6298-11-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 45868
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006298119
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6298-11-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45868
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Pyridineethanethiol Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20466083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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